Cyclocarioside J α-Glucosidase Inhibitory Activity: Direct Comparison with Cypaliuruside J
Two independent studies report markedly divergent α-glucosidase inhibitory potencies for cyclocarioside J versus cypaliuruside J (structurally related dammarane saponins from the same plant species). Cypaliuruside J exhibited significant inhibition with IC50 = 2.22 ± 0.13 μM [1]. In contrast, cyclocarioside J in a different study showed substantially weaker activity with IC50 = 451.22–478.15 μM [2]. This approximately 200-fold potency differential underscores that structural variations within this class produce profoundly different functional outcomes, rendering compound identity critical for reproducible antidiabetic research.
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Cyclocarioside J: IC50 = 451.22–478.15 μM |
| Comparator Or Baseline | Cypaliuruside J: IC50 = 2.22 ± 0.13 μM |
| Quantified Difference | ~200-fold higher potency for cypaliuruside J vs. cyclocarioside J |
| Conditions | PNPG (p-nitrophenyl-α-D-glucopyranoside) substrate-based α-glucosidase inhibition assay; both studies used compounds isolated from C. paliurus leaves. |
Why This Matters
Procurement decisions for antidiabetic screening programs must account for this 200-fold potency range; selecting cyclocarioside J versus cypaliuruside J yields fundamentally different assay outcomes and may lead to false-negative conclusions if the incorrect compound is sourced.
- [1] Zhou XL, Li SB, Yan MQ, et al. Bioactive dammarane triterpenoid saponins from the leaves of Cyclocarya paliurus. Phytochemistry. 2021;183:112618. View Source
- [2] Li YJ, et al. α-Glucosidase inhibitory and anti-inflammatory activities of dammarane triterpenoids from the leaves of Cyclocarya paliurus. Bioorganic Chemistry. 2021;111:104847. View Source
